molecular formula C11H16N4 B1482192 (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098140-25-9

(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No. B1482192
M. Wt: 204.27 g/mol
InChI Key: UMJIWBZEJOLTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring and a cyclopropyl group. This compound is likely to be used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole and pyrazole rings, as well as the cyclopropyl and ethyl groups. For instance, the compound is likely to be soluble in polar solvents due to the presence of the nitrogen atoms in the imidazole and pyrazole rings .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of biological activities exhibited by imidazole-containing compounds , it could be of interest in the development of new pharmaceuticals.

properties

IUPAC Name

(6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJIWBZEJOLTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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